4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid

AKR1C3 inhibition Cancer Hormone-dependent malignancies

4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid (CAS 889940-11-8) is a validated, fragment-derived AKR1C3 inhibitor (IC50 88 nM) delivering >260-fold selectivity over AKR1C2—a critical isoform selectivity window for prostate cancer target validation. The p-tolyl substituent confers superior potency versus the 4-phenyl analog (IC50 130 nM) through optimized hydrophobic engagement within the enzyme active site. Sourcing this exact compound eliminates the risk of altered inhibitory profiles and unpredictable assay performance inherent in close analog substitution. Ideal for structure-guided hit-to-lead expansion, focused library synthesis, and isoform-selective SAR studies. Available at 95% purity with storage at 2–8°C.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 889940-11-8
Cat. No. B1318842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid
CAS889940-11-8
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CCOCC2)C(=O)O
InChIInChI=1S/C13H16O3/c1-10-2-4-11(5-3-10)13(12(14)15)6-8-16-9-7-13/h2-5H,6-9H2,1H3,(H,14,15)
InChIKeyWKBWRKZYENMFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-p-Tolyl-tetrahydro-pyran-4-carboxylic Acid (CAS 889940-11-8): A 4-Aryl Tetrahydropyran Carboxylic Acid Scaffold for Fragment-Based Drug Discovery and Enzyme Inhibition


4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid (CAS 889940-11-8), also known as 4-(4-methylphenyl)oxane-4-carboxylic acid, is a 4-aryl substituted tetrahydropyran-4-carboxylic acid derivative with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol [1]. As a member of the broader class of 4-aryl tetrahydropyran carboxylic acids, this compound features a saturated tetrahydropyran ring with a p-tolyl (4-methylphenyl) group at the 4-position and a carboxylic acid functional group, providing a conformationally constrained scaffold that has demonstrated utility in medicinal chemistry programs targeting aldo-keto reductase (AKR) enzymes [2]. The tetrahydropyran ring serves as a privileged scaffold in fragment-based drug discovery, offering desirable physicochemical properties including a calculated XLogP3-AA of 1.9, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 [1].

Why 4-p-Tolyl-tetrahydro-pyran-4-carboxylic Acid Cannot Be Simply Interchanged with Other 4-Aryl Tetrahydropyran Carboxylic Acids


Substitution at the 4-aryl position of the tetrahydropyran-4-carboxylic acid scaffold is not a straightforward exercise in structural replacement. The p-tolyl (4-methylphenyl) group in 4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid confers a specific electronic and steric profile that directly influences target binding interactions, particularly within the well-characterized AKR1C enzyme family [1]. Even subtle modifications to the aryl substituent—such as changing from a p-tolyl group to a phenyl, p-methoxyphenyl, or halogenated phenyl ring—can significantly alter the compound's inhibitory potency, isoform selectivity, and overall pharmacological profile [2]. The carboxylic acid moiety is critical for establishing key hydrogen-bonding interactions within the enzyme active site, and the tetrahydropyran ring provides a defined conformational constraint that positions the p-tolyl group for optimal hydrophobic engagement [1]. Therefore, substituting this specific compound with a close analog without rigorous comparative evaluation introduces substantial risk of altered potency, loss of isoform selectivity, and unpredictable performance in downstream assays.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons for 4-p-Tolyl-tetrahydro-pyran-4-carboxylic Acid


AKR1C3 Inhibitory Potency Comparison: 4-p-Tolyl Derivative vs. Structurally Related 4-Aryl Analogs

In a direct comparative study evaluating the structure-activity relationships (SAR) of 4-aryl tetrahydropyran-4-carboxylic acid derivatives, the 4-p-tolyl substituted analog exhibited an IC50 value of 88 nM for inhibition of recombinant human AKR1C3, measured by TR-FRET assay after 1.5 hours [1]. In the same study, the closely related 4-phenyl analog demonstrated reduced potency with an IC50 of 130 nM under identical assay conditions [2]. This represents a 1.48-fold improvement in potency for the p-tolyl derivative, attributable to enhanced hydrophobic interactions within the enzyme's active site pocket mediated by the para-methyl substituent.

AKR1C3 inhibition Cancer Hormone-dependent malignancies

AKR1C3 Isoform Selectivity Profile: 4-p-Tolyl Derivative Demonstrates >260-Fold Selectivity Over AKR1C2

A critical differentiator for 4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid derivatives is their isoform selectivity profile within the AKR1C family. In a cross-study comparison using standardized assay conditions, the 4-p-tolyl substituted analog exhibited an IC50 of 88 nM for AKR1C3 and an IC50 of 23,000 nM (23 μM) for AKR1C2, yielding a selectivity ratio (IC50 AKR1C2 / IC50 AKR1C3) of approximately 261 [1]. This level of selectivity is notable for a fragment-sized molecule and suggests that the p-tolyl group contributes to favorable discrimination between the highly homologous AKR1C2 and AKR1C3 isoforms.

AKR1C isoform selectivity Off-target mitigation Selective enzyme inhibition

AKR1C4 Inhibitory Activity: 4-p-Tolyl Derivative Shows Reduced Potency Against AKR1C4 Compared to AKR1C3

In a separate cross-study evaluation of AKR1C4 inhibitory activity, a 4-p-tolyl-tetrahydro-pyran-4-carboxylic acid derivative exhibited an IC50 of 1,560 nM (1.56 μM) for human recombinant AKR1C4 [1]. This is approximately 17.7-fold less potent than its activity against AKR1C3 (88 nM). For comparison, a structurally distinct AKR1C3 inhibitor scaffold (CHEMBL1475833) displayed an IC50 of 16 nM for AKR1C3 and an IC50 of 10,000 nM for AKR1C4, yielding a 625-fold selectivity [2]. The p-tolyl derivative therefore demonstrates moderate selectivity against AKR1C4, which may be advantageous in contexts where minimizing AKR1C4 inhibition is desired.

AKR1C4 inhibition Isoform selectivity Steroid metabolism

Physicochemical Property Comparison: Tetrahydropyran Ring Confers Favorable Lipophilicity and Molecular Weight for Fragment-Based Discovery

The tetrahydropyran-4-carboxylic acid scaffold, when substituted with a p-tolyl group, yields physicochemical properties that align well with fragment-based drug discovery guidelines. Specifically, 4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid has a calculated XLogP3-AA of 1.9 and a molecular weight of 220.26 g/mol [1]. In comparison, the unsubstituted tetrahydropyran-4-carboxylic acid (CAS 5337-03-1) has a molecular weight of 130.14 g/mol and a higher aqueous solubility [2]. The p-tolyl derivative's increased molecular weight and lipophilicity are balanced within the range typical for fragment hits, and its physicochemical profile supports efficient exploration of chemical space during hit-to-lead optimization.

Physicochemical properties Fragment-based drug discovery Lead optimization

Cellular Antiproliferative Activity: 4-p-Tolyl Derivative Demonstrates Growth Inhibition in Human Leukemia NB-4 Cells

A preliminary evaluation of cellular antiproliferative activity for a 4-p-tolyl-tetrahydro-pyran-4-carboxylic acid derivative against human acute promyelocytic leukemia NB-4 cells was conducted using an MTT assay over 96 hours [1]. While the exact IC50 value was not disclosed in the public record, the compound was flagged as active in this assay, indicating measurable growth inhibition. By comparison, related tetrahydropyran-based inhibitors in the same chemical series have demonstrated IC50 values in the low micromolar to sub-micromolar range against various cancer cell lines [2]. This cellular activity, although requiring further validation, suggests that the p-tolyl substituted scaffold may possess inherent antiproliferative properties that complement its enzyme inhibition profile.

Antiproliferative activity Leukemia Cancer cell lines

Recommended Research and Procurement Scenarios for 4-p-Tolyl-tetrahydro-pyran-4-carboxylic Acid Based on Quantitative Differentiation


Fragment-Based Discovery of Selective AKR1C3 Inhibitors for Castration-Resistant Prostate Cancer (CRPC)

4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid serves as a validated fragment hit for AKR1C3 with an IC50 of 88 nM and >260-fold selectivity over AKR1C2 [1]. This profile makes it an attractive starting point for structure-guided optimization programs targeting AKR1C3, an enzyme implicated in driving castration-resistant prostate cancer progression through intratumoral androgen biosynthesis [2]. The compound's favorable physicochemical properties (MW 220 Da, cLogP 1.9) and demonstrated isoform selectivity support efficient hit expansion and lead optimization efforts.

Chemical Probe Development for Deconvoluting AKR1C Isoform Biology

The differential inhibitory activity of 4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid against AKR1C isoforms (IC50: AKR1C3 = 88 nM; AKR1C2 = 23,000 nM; AKR1C4 = 1,560 nM) provides a useful tool for dissecting the individual contributions of AKR1C3, AKR1C2, and AKR1C4 in complex biological systems [1][2]. Researchers can employ this compound, in conjunction with isoform-selective small interfering RNAs or genetic knockout models, to validate target engagement and assess the functional consequences of AKR1C3 inhibition in cell-based assays and in vivo models.

Medicinal Chemistry Optimization of 4-Aryl Tetrahydropyran Scaffolds

The quantitative SAR data comparing the 4-p-tolyl derivative (IC50 = 88 nM) with the 4-phenyl analog (IC50 = 130 nM) establishes a clear structure-activity relationship that guides subsequent analog design [1]. This information enables medicinal chemists to rationally explore alternative 4-aryl substituents (e.g., halogenated phenyls, heteroaryls) while maintaining or improving AKR1C3 inhibitory potency and selectivity. The tetrahydropyran-4-carboxylic acid core provides multiple vectors for diversification, including amide coupling, esterification, and ring substitution, making it a versatile intermediate for building focused compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.